molecular formula C9H8ClN3O B2964720 5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 862574-66-1

5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B2964720
CAS RN: 862574-66-1
M. Wt: 209.63
InChI Key: KXMXDIMDUQXAPN-UHFFFAOYSA-N
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Description

“5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . It’s important to note that the specific compound you’re asking about might not have been extensively studied, and the available information might be limited.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to "5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine," involves novel methodologies and reactions that yield these compounds efficiently. Research by Ramazani and Rezaei (2010) describes a novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence, providing an alternative method for the synthesis of fully substituted derivatives without the need for catalysts or activation (Ramazani & Rezaei, 2010).

Antimicrobial Applications

Several studies have focused on the antimicrobial properties of 1,3,4-oxadiazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures similar to "5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine," and found that some of these compounds possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

Anticancer and Antiangiogenic Effects

Compounds derived from 1,3,4-oxadiazole have shown potential in anticancer and antiangiogenic applications. A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, demonstrating significant reductions in tumor volume and cell number in mice models, highlighting their potential as anticancer agents with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Anti-Proliferative Activities

Research by Al-Wahaibi et al. (2021) on N-Mannich bases of 1,3,4-oxadiazole derivatives revealed potent anti-proliferative activities against various cancer cell lines, including prostate, colorectal, and breast cancer. These findings suggest the therapeutic potential of these compounds in cancer treatment (Al-Wahaibi et al., 2021).

Mechanism of Action

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMXDIMDUQXAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(O2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Semicarbazide (9.0 g, 120 mmol) was slowly added to a solution of (2-chlorophenyl)acetic acid (10. g, 60 mmol) in phosphorus oxychloride (50 mL). The mixture was stirred at room temperature for 16 hours and then poured into crushed ice (500 g). A viscous solid was decanted from the aqueous layer and then the aqueous layer was adjusted to pH 4 to 5 with sodium hydroxide (50% aqueous solution). The resulting precipitate was filtered and then washed with sodium carbonate (10% aqueous solution, 100 mL) to give the product as a white solid. (5.9 g, 28 mmol, 47%). ESI-MS m/z calc. 209.0. found; 210.1 (M+1)+ 1H NMR (DMSO) δ 7.44-7.30 (m, 4H), 6.88 (s, 2H), 4.13 (s, 2H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

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